![molecular formula C13H19ClN2 B2483674 (1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine CAS No. 1286319-90-1](/img/structure/B2483674.png)
(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine
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Description
(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine, also known as ABT-639, is a compound that belongs to the class of selective T-type calcium channel blockers. It has been extensively studied for its potential applications in treating various disorders, including neuropathic pain, epilepsy, anxiety, and depression.
Scientific Research Applications
Polyamine Analogues in Irritable Bowel Syndrome Treatment
Polyamine analogs, including N,N'-bis[3-(ethylamino)propyl]-trans-1,4-cyclohexanediamine, have been studied for their potential in treating irritable bowel syndrome (IBS). Specifically, these compounds have shown promising results in reducing stool output in a dose-dependent manner when tested in a psychological stress-induced model of IBS in rodents. This highlights the significance of the spermine pharmacophore and the specific geometry of methylene spacers in the effectiveness of these compounds (Bergeron, Wiegand, & Fannin, 2001).
Potential Cognitive Modulators
Compounds structurally related to DM232 (unifiram) and DM235 (sunifiram), including analogs with a 1,4-diaminocyclohexane ring, have been synthesized and evaluated for their cognition-enhancing properties. Some of these compounds have shown notable antiamnesic and procognitive activity, surpassing piracetam in potency. This research indicates the potential therapeutic value of cyclohexane derivatives in cognitive modulation (Martini et al., 2008).
Inhibitor of Alcohol Consumption
The structural analog of spermine, DCD (N,N'-bis-(3-aminopropyl)cyclohexane-1,4-diamine), has exhibited in vivo activity as an inhibitor of alcohol consumption. This compound, after both acute and chronic treatment, significantly reduced ethanol intake in high-ethanol-consuming rats without affecting food and water intake levels. The design of DCD was based on molecular modeling techniques, using the structures of natural polyamines as templates, showcasing its potential as a therapeutic agent in alcohol-related disorders (Font et al., 2005).
Exploration of Teratogenic Effects
AY 9944 (trans-1,4-bis(2-chlorobenzylaminomethyl) cyclohexane dihydrochloride) has been recognized as a teratogen in rats. Studies utilizing rat whole embryos have indicated that AY 9944 can induce growth retardation and differentiation delays in a dose-dependent manner when added directly to the culture medium. This research is pivotal in understanding the mechanisms of teratogenicity and the direct impact of such compounds on embryonic development (Repetto et al., 1990).
properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-4,11-12,16H,5-9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRSYLHHMHJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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